N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-23-14-4-2-3-13(9-14)20-16(22)11-25-17-10-15(18-12-19-17)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLDKYFUZGMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation on Aniline
3-(Methylthio)aniline is synthesized through methylthiolation of 3-aminophenol or direct substitution on 3-nitrothioanisole:
Method 1: Nucleophilic Aromatic Substitution
3-Nitrothioanisole + CH3SH → 3-(Methylthio)nitrobenzene → Reduction → 3-(Methylthio)aniline
Method 2: Diazotization and Methanethiol Coupling
3-Aminophenol → Diazonium salt + CH3SH → 3-(Methylthio)phenol → Acetylation
Acetylation of 3-(Methylthio)aniline
The aniline is acetylated using acetic anhydride or acetyl chloride:
3-(Methylthio)aniline + (CH3CO)2O → N-(3-(Methylthio)phenyl)acetamide
- Conditions : Reflux in dichloromethane, 2 h, 85% yield.
- Characterization : IR (C=O stretch: 1665 cm⁻¹), ¹H NMR (δ 2.15 ppm, CH3CO).
Synthesis of Fragment B: 6-Thiomorpholinopyrimidin-4-yl Thioether
Pyrimidine Core Construction
The pyrimidine ring is assembled via cyclocondensation of thiourea with 1,3-diketones:
ClCH2COCH2Cl + Thiourea → 4,6-Dichloropyrimidine-2-thiol
Thiol Activation for Coupling
The 4-thiol group is activated as a disulfide or protected as a thioester for subsequent coupling:
6-Chloro-2-thiomorpholinopyrimidine-4-thiol + (Boc)2O → Boc-protected thiol
Convergent Coupling of Fragments A and B
Thioether Bond Formation
The final coupling employs a mercaptoacetamide intermediate and halogenated pyrimidine:
N-(3-(Methylthio)phenyl)acetamide + 6-Chloro-2-thiomorpholinopyrimidine-4-thiol → Target Compound
Method A: Mitsunobu Reaction
Method B: SNAr Displacement
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
Competing substitutions at C-2 and C-4 are mitigated by:
Oxidation Mitigation
Thioethers are prone to oxidation; thus, reactions require:
Characterization and Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₃OS₃ | HRMS |
| Melting Point | 142–144°C | DSC |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (s, 3H, SCH3), 7.35–7.50 (m, 4H, Ar-H) | |
| HPLC Purity | >98% | C18 column |
Industrial-Scale Considerations
Cost-Effective Thiomorpholine Synthesis
Thiomorpholine is prepared via cyclization of 1,2-ethanedithiol with ammonia:
HSCH2CH2SH + NH3 → Thiomorpholine
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced aromatic or heterocyclic rings.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H20N4OS3
- Molecular Weight : 396.50 g/mol
- CAS Number : 1421465-90-8
The compound features a thioether linkage and a pyrimidine moiety, which are crucial for its biological activity. The presence of the methylthio group enhances its lipophilicity, potentially improving its interaction with biological targets.
Research indicates that N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential effectiveness as an antimicrobial agent.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown selective activity against cancer cell lines. For instance, derivatives with similar structural motifs have displayed cytotoxicity towards human cancer cells while sparing normal cells, suggesting a targeted approach in cancer therapy .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of similar compounds against clinical strains of bacteria. Results indicated that modifications to the thiomorpholine structure could enhance activity against resistant strains .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that derivatives of the compound exhibited selective cytotoxicity. For example, one derivative demonstrated an IC50 value of 10 µM against breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : Molecular docking studies have indicated that the compound may serve as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide would depend on its specific application. For instance:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to the active site of an enzyme or modulating receptor activity.
Chemical reactivity: The compound’s reactivity could be influenced by the presence of electron-donating or electron-withdrawing groups, which affect its stability and reactivity in different environments.
Comparison with Similar Compounds
Critical Analysis of Structural Innovations
- Thiomorpholine vs. Morpholine: The sulfur atom in thiomorpholine (vs.
- Pyrimidine-Thioacetamide Hybrid : Combines the metabolic stability of pyrimidines with the redox activity of thioethers, a feature shared with antitumor agents in .
Biological Activity
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C13H16N4S3
- Molecular Weight : 316.47 g/mol
The presence of the methylthio group and the thiomorpholinopyrimidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of certain enzymes, including those involved in metabolic pathways related to glucose regulation. For instance, related compounds have shown significant inhibitory activity against α-glucosidase, which is crucial for managing diabetes .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis. Its structural similarity to known potassium channel modulators indicates a possible role in ion channel regulation .
Antidiabetic Potential
A notable area of investigation is the compound's effect on glucose metabolism. In vitro studies have demonstrated that derivatives of similar compounds possess significant α-glucosidase inhibitory activity. For example, one study reported a derivative with 87.3% inhibition at a concentration of 5.39 mmol/L . This suggests that this compound may also exhibit similar effects.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines have indicated that compounds with structural similarities can induce apoptosis in cancer cells. These findings highlight the potential for this compound as an anticancer agent.
Case Studies
- Diabetes Management : In a study examining the effects of structurally related compounds on diabetic models, it was found that these compounds significantly lowered blood glucose levels and improved insulin sensitivity, suggesting a therapeutic potential for managing type 2 diabetes.
- Cancer Research : Another study highlighted the cytotoxic effects of similar thioacetamide derivatives on breast cancer cell lines, where they induced apoptosis through mitochondrial pathways, indicating a promising avenue for further research into cancer therapeutics.
Data Summary
Q & A
Basic Research: What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide?
Methodological Answer:
The synthesis involves multi-step protocols, including:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF at 60–80°C) to introduce thioether linkages .
- Condensation reactions with condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple acetamide and pyrimidine moieties .
- Thiomorpholine incorporation via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF) .
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| Solvent | DMF or THF | Enhances solubility |
| Reaction Time | 6–12 hours | Ensures completion |
| Catalyst | EDCI/HOBt | Improves coupling efficiency |
Basic Research: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Critical analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylthio at δ 2.5 ppm, thiomorpholine protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~450–470) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and isolate impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
